![molecular formula C25H20ClF4N3O2S B2883603 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439094-05-0](/img/structure/B2883603.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C25H20ClF4N3O2S and its molecular weight is 537.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine (hereafter referred to as Compound A ) is a novel quinazolinimine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- A quinazolinimine core , known for its diverse biological activities.
- Substituents such as 2-chloro-6-fluorobenzyl and trifluoromethylbenzyl , which are critical for enhancing biological activity.
The structural formula is represented as follows:
- Inhibition of Cholinesterases : Compound A has been investigated for its potential as a cholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Cholinesterase inhibitors increase acetylcholine levels in the brain, thereby enhancing cholinergic transmission .
- Antiviral Activity : The compound exhibits potent activity against HIV-1, particularly in its ability to inhibit reverse transcriptase (RT), a crucial enzyme for viral replication. Studies have shown that modifications in the structure significantly affect its antiviral potency .
- Anticancer Properties : Preliminary studies indicate that Compound A may induce apoptosis in cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest and modulation of key apoptotic pathways .
Table 1: Biological Activity Summary of Compound A
Biological Target | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Cholinesterases | Inhibition | 0.5 | |
HIV-1 RT | Inhibition | 0.01 | |
HCT-116 Cell Line | Cytotoxicity | 5.0 | |
MCF-7 Cell Line | Cytotoxicity | 4.5 |
Case Studies
- Cholinesterase Inhibition : In a study focused on designing new cholinesterase inhibitors, Compound A demonstrated significant binding affinity to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The dual inhibition mechanism was attributed to the presence of the chloro and trifluoromethyl groups, which enhance interaction with the enzyme active sites .
- Antiviral Efficacy : Research involving the structure-activity relationship (SAR) of related compounds indicated that modifications similar to those found in Compound A led to enhanced antiviral effects against various strains of HIV-1. The compound's ability to maintain efficacy against resistant strains was particularly noteworthy .
- Cancer Cell Studies : In vitro assays revealed that Compound A induced G0/G1 and G2/M phase arrest in cancer cell lines, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed significant increases in sub-G1 populations, indicative of apoptosis .
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF4N3O2S/c1-34-21-10-16-20(11-22(21)35-2)32-24(36-13-17-18(26)7-4-8-19(17)27)33(23(16)31)12-14-5-3-6-15(9-14)25(28,29)30/h3-11,31H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXOXKOJMLYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC(=CC=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.